molecular formula C16H11F3N4S B8006012 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B8006012
M. Wt: 348.3 g/mol
InChI Key: MVXCBXHWFDPQEO-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-Benzodiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine features a fused thieno[2,3-b]pyridine core substituted with a benzodiazolyl group at position 2, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 2. Its structural complexity arises from the combination of electron-rich (benzodiazolyl) and electron-deficient (CF₃) moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4S/c1-7-6-8(16(17,18)19)11-12(20)13(24-15(11)21-7)14-22-9-4-2-3-5-10(9)23-14/h2-6H,20H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXCBXHWFDPQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4=CC=CC=C4N3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-chloro-3-formylthiophene, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as para-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The thieno[2,3-b]pyridine core in the target compound is shared with several analogs, but differences in substituents and fused rings significantly alter their properties:

Compound Name Core Structure Key Substituents Reference
Target Compound Thieno[2,3-b]pyridine 2-Benzodiazolyl, 6-CH₃, 4-CF₃
2-(1H-Imidazol-2-yl)-4,6-dimethyl-thieno[2,3-b]pyridin-3-amine Thieno[2,3-b]pyridine 2-Imidazolyl, 4-CH₃, 6-CH₃
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidine Benzoyl, hydrazono, imino/oxo groups
Benzofuran-containing thieno[2,3-b]pyridines Thieno[2,3-b]pyridine Benzofuran moiety, pyrazolo/pyrimidine

Key Observations :

  • Electron Effects : The CF₃ group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and influencing π-π stacking interactions compared to methyl groups in compound 87 .
  • Hydrogen Bonding : The benzodiazolyl group (two nitrogen atoms in a bicyclic system) may engage in hydrogen bonding more effectively than imidazolyl (compound 87) or benzofuran () groups .

Data Tables

Table 1: Substituent Comparison

Compound Type Position 2 Position 4 Position 6
Target Compound 1H-1,3-Benzodiazol-2-yl CF₃ CH₃
Compound 87 () 1H-Imidazol-2-yl CH₃ CH₃
Derivatives Benzoyl-hydrazono Imino/oxo

Table 2: Core Structure Impact

Core Structure Aromaticity Electron Density Potential Applications
Thieno[2,3-b]pyridine (Target) High Moderate (CF₃ lowers) Kinase inhibition
Thieno[2,3-d]pyrimidine () High Variable (depends on substituents) Anticancer agents
Pyrazolo[1,5-a]pyrimidine () Moderate High (benzofuran) Antimicrobials

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